
Lutidine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutidine acetate is a chemical compound derived from lutidine, which is a dimethyl-substituted derivative of pyridine. This compound is known for its applications in various fields, including organic synthesis and catalysis. It is a colorless liquid with mildly basic properties and a pungent odor .
准备方法
Synthetic Routes and Reaction Conditions
Lutidine acetate can be synthesized through the esterification of lutidine with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutidine with acetic anhydride in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Lutidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutidine N-oxide.
Reduction: Reduction of this compound can yield lutidine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Lutidine N-oxide.
Reduction: Lutidine.
Substitution: Various substituted lutidine derivatives depending on the nucleophile used.
科学研究应用
Lutidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of lutidine acetate involves its interaction with various molecular targets. In biochemical studies, it acts as a ligand that binds to specific enzymes or proteins, altering their activity. The acetate group can participate in hydrogen bonding and electrostatic interactions, influencing the overall stability and function of the target molecules .
相似化合物的比较
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar basic properties.
3,5-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
Pyridine: The parent compound of lutidine, with a simpler structure.
Uniqueness
Lutidine acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to other lutidine derivatives. Its ability to participate in esterification and substitution reactions makes it valuable in various synthetic applications .
属性
CAS 编号 |
832733-17-2 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
acetic acid;2,3-dimethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChI 键 |
DTFOIYPZPIQJCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
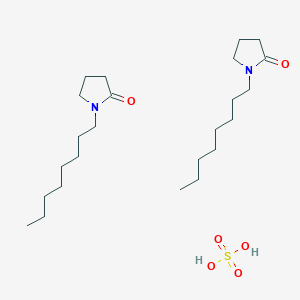
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
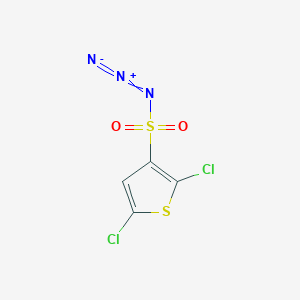
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
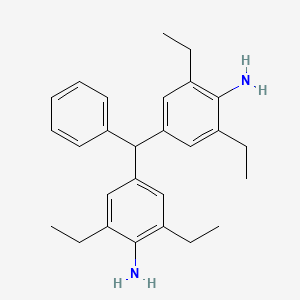
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
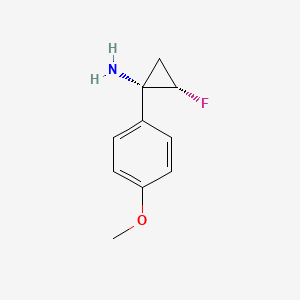
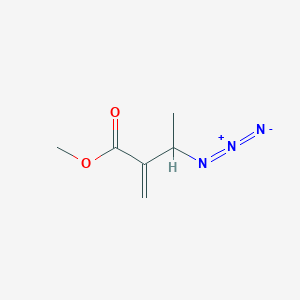
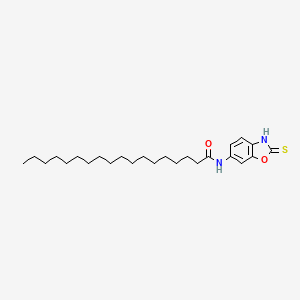
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
